Cas no 1782577-96-1 (3-(2-Iodoethyl)oxetane)

3-(2-Iodoethyl)oxetane 化学的及び物理的性質
名前と識別子
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- 3-(2-iodoethyl)oxetane
- 3-(2-Iodoethyl)oxetane
-
- MDL: MFCD20486578
- インチ: 1S/C5H9IO/c6-2-1-5-3-7-4-5/h5H,1-4H2
- InChIKey: UBVFXMJKTDGOFX-UHFFFAOYSA-N
- ほほえんだ: ICCC1COC1
計算された属性
- せいみつぶんしりょう: 211.96981g/mol
- どういたいしつりょう: 211.96981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 52
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 9.2
3-(2-Iodoethyl)oxetane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY249454-0.25g |
3-(2-Iodoethyl)oxetane |
1782577-96-1 | ≥95% | 0.25g |
¥4200.00 | 2024-07-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0692-100MG |
3-(2-iodoethyl)oxetane |
1782577-96-1 | 95% | 100MG |
¥ 963.00 | 2023-04-14 | |
Enamine | EN300-1168640-0.05g |
3-(2-iodoethyl)oxetane |
1782577-96-1 | 95% | 0.05g |
$209.0 | 2023-06-08 | |
Enamine | EN300-1168640-0.25g |
3-(2-iodoethyl)oxetane |
1782577-96-1 | 95% | 0.25g |
$443.0 | 2023-06-08 | |
Enamine | EN300-1168640-1.0g |
3-(2-iodoethyl)oxetane |
1782577-96-1 | 95% | 1g |
$895.0 | 2023-06-08 | |
Enamine | EN300-1168640-5.0g |
3-(2-iodoethyl)oxetane |
1782577-96-1 | 95% | 5g |
$2128.0 | 2023-06-08 | |
1PlusChem | 1P01DZDP-2.5g |
3-(2-iodoethyl)oxetane |
1782577-96-1 | 93% | 2.5g |
$1741.00 | 2023-12-20 | |
Enamine | EN300-1168640-0.1g |
3-(2-iodoethyl)oxetane |
1782577-96-1 | 95% | 0.1g |
$311.0 | 2023-06-08 | |
Enamine | EN300-1168640-10.0g |
3-(2-iodoethyl)oxetane |
1782577-96-1 | 95% | 10g |
$3671.0 | 2023-06-08 | |
A2B Chem LLC | AX31197-2.5g |
3-(2-Iodoethyl)oxetane |
1782577-96-1 | 93% | 2.5g |
$1465.00 | 2024-04-20 |
3-(2-Iodoethyl)oxetane 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
3-(2-Iodoethyl)oxetaneに関する追加情報
Recent Advances in the Application of 3-(2-Iodoethyl)oxetane (CAS: 1782577-96-1) in Chemical Biology and Pharmaceutical Research
The compound 3-(2-Iodoethyl)oxetane (CAS: 1782577-96-1) has recently emerged as a versatile building block in chemical biology and pharmaceutical research. This oxetane derivative, characterized by its reactive iodoethyl moiety, has garnered significant attention due to its potential applications in drug discovery, bioconjugation, and materials science. Recent studies have explored its utility as a key intermediate in the synthesis of novel bioactive molecules, leveraging its unique reactivity profile and structural features.
One of the most notable applications of 3-(2-Iodoethyl)oxetane is its role in the development of covalent inhibitors. Researchers have utilized its iodoethyl group to design targeted covalent modifiers that selectively bind to specific amino acid residues in proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of kinase inhibitors, resulting in improved selectivity and potency. The oxetane ring, known for its metabolic stability and favorable physicochemical properties, contributed to enhanced drug-like characteristics of the final molecules.
In the field of bioconjugation, 3-(2-Iodoethyl)oxetane has shown promise as a linker for antibody-drug conjugates (ADCs). Its ability to undergo efficient coupling reactions with thiol groups makes it particularly valuable for constructing stable drug-linker systems. Recent work published in Bioconjugate Chemistry highlighted its use in developing next-generation ADCs with improved pharmacokinetic profiles and reduced off-target effects. The oxetane moiety was found to confer additional stability to the conjugate while maintaining the necessary reactivity for payload release at the target site.
The synthetic accessibility of 3-(2-Iodoethyl)oxetane has also facilitated its application in materials science. Researchers have incorporated this building block into novel polymer systems, taking advantage of the oxetane ring's propensity for ring-opening polymerization. A 2024 study in ACS Macro Letters reported the development of stimuli-responsive materials using this compound, demonstrating pH-dependent degradation behavior that could be exploited for controlled drug delivery applications.
From a safety and toxicological perspective, recent investigations have provided valuable insights into the handling and biological effects of 3-(2-Iodoethyl)oxetane. While the compound exhibits moderate reactivity, proper handling procedures and protective measures have been established to ensure safe laboratory use. Its metabolic fate and potential toxicity profiles are currently under investigation in several preclinical studies, with preliminary results suggesting favorable characteristics for pharmaceutical applications.
Looking forward, the unique combination of reactivity and stability offered by 3-(2-Iodoethyl)oxetane positions it as a valuable tool for diverse applications in chemical biology and drug discovery. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) development, where its dual functionality could enable the construction of novel heterobifunctional molecules. As the understanding of this compound's properties continues to grow, it is expected to play an increasingly important role in the development of next-generation therapeutics and biomaterials.
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